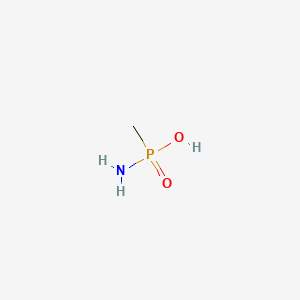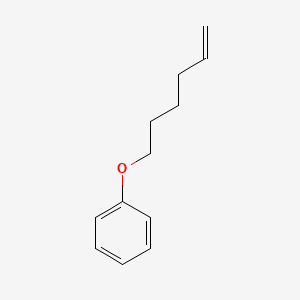
4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) explored the synthesis of piperidine derivatives, including compounds structurally similar to 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide. They found that certain derivatives exhibited potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like dementia by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist Activity
Sonda et al. (2003, 2004) synthesized and evaluated a series of benzamide derivatives, including compounds similar to the chemical , for their serotonin 4 (5-HT4) receptor agonist activity. These compounds showed potential in enhancing gastrointestinal motility, indicating possible therapeutic applications in gastrointestinal disorders (Sonda et al., 2003), (Sonda et al., 2004).
Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of benzamides, including structures resembling 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide. They reported antibacterial activity against various bacterial strains, suggesting potential for the development of new antibacterial agents (Khatiwora et al., 2013).
Anticancer Activity
Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, closely related to the chemical in focus, and discovered that one compound showed proapoptotic activity on melanoma cell lines. This indicates a potential application in cancer therapy (Yılmaz et al., 2015).
CCR5 Antagonist Activity
Research by Cheng De-ju (2014, 2015) involved the synthesis of benzamide derivatives as CCR5 antagonists. These compounds, structurally related to 4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide, showed potential as treatments for conditions like HIV infection by inhibiting the CCR5 receptor (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Filaricidal Activity
Denham and FitzSimons (1983) tested derivatives of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide, similar to the compound , for their activity against adult Brugia pahangi, a type of parasitic worm. These findings could indicate potential applications in treating parasitic infections (Denham & FitzSimons, 1983).
Eigenschaften
Produktname |
4-chloro-3-(1-piperidinylsulfonyl)-N-(2-thiazolyl)benzamide |
|---|---|
Molekularformel |
C15H16ClN3O3S2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-12-5-4-11(14(20)18-15-17-6-9-23-15)10-13(12)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,17,18,20) |
InChI-Schlüssel |
YBDJXIBCMORRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)
![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
![N-(1,1-dioxo-3-thiolanyl)-N-ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225801.png)
![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)
![Al-6629, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Methoxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1225808.png)
![(2R,3R,4S)-3-(4-Hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-OL](/img/structure/B1225809.png)


![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1225816.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
![7-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1225818.png)
